molecular formula C8H6N2O3 B3186034 5-Hydroxy-1H-pyrrolo[3,2-b]pyridine-3-carboxylic acid CAS No. 1190321-95-9

5-Hydroxy-1H-pyrrolo[3,2-b]pyridine-3-carboxylic acid

Cat. No.: B3186034
CAS No.: 1190321-95-9
M. Wt: 178.14 g/mol
InChI Key: RIQFJFKTNZIUGF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Hydroxy-1H-pyrrolo[3,2-b]pyridine-3-carboxylic acid is a heterocyclic compound that features a pyridine ring fused to a pyrrole ring. This compound is of significant interest due to its potential biological activities and applications in medicinal chemistry. The presence of both hydroxyl and carboxylic acid functional groups makes it a versatile molecule for various chemical reactions and biological interactions.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Hydroxy-1H-pyrrolo[3,2-b]pyridine-3-carboxylic acid typically involves the construction of the pyrrolo[3,2-b]pyridine core followed by functionalization at the desired positions. One common method involves the cyclization of appropriate precursors under acidic or basic conditions. For instance, starting from 2-aminopyridine and an appropriate aldehyde, the intermediate can undergo cyclization to form the pyrrolo[3,2-b]pyridine core. Subsequent hydroxylation and carboxylation steps can be carried out using reagents such as hydrogen peroxide and carbon dioxide, respectively .

Industrial Production Methods: Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and scalability. Catalysts and solvents that are environmentally benign and cost-effective are preferred to make the process sustainable and economically viable .

Types of Reactions:

    Oxidation: The hydroxyl group in this compound can undergo oxidation to form a ketone or aldehyde under strong oxidizing conditions.

    Reduction: The carboxylic acid group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.

    Substitution: The hydrogen atoms on the pyridine ring can be substituted with various groups using electrophilic aromatic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate or chromium trioxide in acidic medium.

    Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous conditions.

    Substitution: Halogenating agents like bromine or chlorine in the presence of a Lewis acid catalyst.

Major Products:

Scientific Research Applications

5-Hydroxy-1H-pyrrolo[3,2-b]pyridine-3-carboxylic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 5-Hydroxy-1H-pyrrolo[3,2-b]pyridine-3-carboxylic acid involves its interaction with specific molecular targets such as enzymes or receptors. The hydroxyl and carboxylic acid groups can form hydrogen bonds with amino acid residues in the active sites of enzymes, thereby inhibiting their activity. Additionally, the compound can interact with cellular pathways involved in inflammation or cell proliferation, leading to its potential therapeutic effects .

Comparison with Similar Compounds

  • 5-Chloro-1H-pyrrolo[3,2-b]pyridine-3-carboxylic acid
  • 5-Methyl-1H-pyrrolo[3,2-b]pyridine-3-carboxylic acid
  • 5-Amino-1H-pyrrolo[3,2-b]pyridine-3-carboxylic acid

Comparison: 5-Hydroxy-1H-pyrrolo[3,2-b]pyridine-3-carboxylic acid is unique due to the presence of both hydroxyl and carboxylic acid groups, which provide it with distinct chemical reactivity and biological activity. Compared to its chloro, methyl, and amino analogs, the hydroxyl group allows for additional hydrogen bonding interactions, potentially enhancing its binding affinity to biological targets and its solubility in aqueous environments .

Properties

IUPAC Name

5-oxo-1,4-dihydropyrrolo[3,2-b]pyridine-3-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6N2O3/c11-6-2-1-5-7(10-6)4(3-9-5)8(12)13/h1-3,9H,(H,10,11)(H,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RIQFJFKTNZIUGF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=O)NC2=C1NC=C2C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301180696
Record name 4,5-Dihydro-5-oxo-1H-pyrrolo[3,2-b]pyridine-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301180696
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

178.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1190321-95-9
Record name 4,5-Dihydro-5-oxo-1H-pyrrolo[3,2-b]pyridine-3-carboxylic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1190321-95-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4,5-Dihydro-5-oxo-1H-pyrrolo[3,2-b]pyridine-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301180696
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
5-Hydroxy-1H-pyrrolo[3,2-b]pyridine-3-carboxylic acid
Reactant of Route 2
5-Hydroxy-1H-pyrrolo[3,2-b]pyridine-3-carboxylic acid
Reactant of Route 3
5-Hydroxy-1H-pyrrolo[3,2-b]pyridine-3-carboxylic acid
Reactant of Route 4
5-Hydroxy-1H-pyrrolo[3,2-b]pyridine-3-carboxylic acid
Reactant of Route 5
Reactant of Route 5
5-Hydroxy-1H-pyrrolo[3,2-b]pyridine-3-carboxylic acid
Reactant of Route 6
Reactant of Route 6
5-Hydroxy-1H-pyrrolo[3,2-b]pyridine-3-carboxylic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.